![molecular formula C16H16BrNOS B2364857 3-(4-Bromobenzoyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-amine CAS No. 793678-82-7](/img/structure/B2364857.png)
3-(4-Bromobenzoyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-amine
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Overview
Description
This compound is a complex organic molecule with multiple functional groups, including a bromobenzoyl group and a benzothiophene group. These groups could potentially confer interesting chemical properties to the molecule .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a benzothiophene group suggests that the compound may have aromatic properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. For instance, the bromine atom in the bromobenzoyl group could potentially be replaced via a nucleophilic aromatic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a bromine atom could increase the compound’s density and boiling point compared to similar compounds without halogens .Scientific Research Applications
Antitumor Properties
A significant application of similar compounds to 3-(4-Bromobenzoyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-amine is found in cancer research. Specifically, derivatives of 2-(4-aminophenyl)benzothiazoles, which share structural similarities, demonstrate potent antitumor properties. These compounds, such as 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, show efficacy against human mammary carcinoma cell lines and significantly retard the growth of breast and ovarian xenograft tumors in preclinical studies (Bradshaw et al., 2002).
Synthesis and Reactivity
The synthesis and chemical reactivity of related benzo[b]thiophen derivatives have been a focus of scientific research. For instance, studies on the synthesis of 2,3-dihydro-1H-[1]benzothieno[2,3-c]pyrroles and related aminomethylbenzo[b]thiophens have been conducted, highlighting the versatility of these compounds in chemical synthesis (Chapman et al., 1968).
Pharmacological Activity
Research into benzo[b]thiophen derivatives also extends to their pharmacological activities. Investigations into 4-and 6-halogeno-derivatives of N-2-chloroethyl-N-ethyl-3-aminomethylbenzo[b]thiophen hydrochloride reveal insights into their potential pharmacological applications (Chapman et al., 1968).
Application in Probes and Sensors
Some derivatives of benzothiazole, related to 3-(4-Bromobenzoyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-amine, have been utilized in the development of probes and sensors. For instance, a highly water-soluble fluorescent and colorimetric pH probe has been synthesized using benzothiazole-2-carbohydrazide, indicating potential applications in intracellular pH imaging (Diana et al., 2020).
Mechanism of Action
Target of Action
The primary targets of this compound are Prostaglandin G/H synthase 1 and 2 . These enzymes, also known as cyclooxygenase 1 and 2 (COX-1 and COX-2) , play a crucial role in the synthesis of prostaglandins, which are mediators of inflammation .
Mode of Action
The compound acts as an inhibitor of the COX-1 and COX-2 enzymes . By inhibiting these enzymes, it blocks the synthesis of prostaglandins, thereby reducing inflammation . This mechanism of action is similar to that of other nonsteroidal anti-inflammatory drugs (NSAIDs) .
Biochemical Pathways
The inhibition of COX-1 and COX-2 disrupts the prostaglandin synthesis pathway . Prostaglandins are involved in various physiological processes, including the regulation of inflammation, pain perception, and maintenance of the gastric mucosa . Therefore, the inhibition of prostaglandin synthesis can lead to reduced inflammation and pain .
Pharmacokinetics
They are primarily excreted in urine . These properties may impact the bioavailability of the compound, but further studies would be needed to confirm this.
Result of Action
The inhibition of prostaglandin synthesis results in a decrease in inflammation and pain . This can be particularly beneficial in conditions where these symptoms are prevalent, such as postoperative inflammation .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-(4-bromophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNOS/c1-9-2-7-12-13(8-9)20-16(18)14(12)15(19)10-3-5-11(17)6-4-10/h3-6,9H,2,7-8,18H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPAFOYNQSRQPDJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)C3=CC=C(C=C3)Br)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromobenzoyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-amine |
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